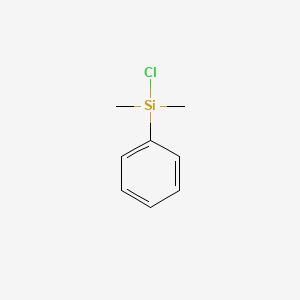

Chlorodimethylphenylsilane

Description

The exact mass of the compound Chloro(dimethyl)phenylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95425. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

chloro-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYZNESIGBQHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061110 | |

| Record name | Chlorodimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-33-2 | |

| Record name | Chlorodimethylphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodimethylphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORODIMETHYLPHENYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (chlorodimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorodimethylphenylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9XK5MV9A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Chlorodimethylphenylsilane for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chlorodimethylphenylsilane (PhMe₂SiCl) is a versatile organosilicon compound widely employed in organic synthesis. Its unique combination of steric and electronic properties makes it a valuable reagent for a variety of transformations, most notably as a protecting group for alcohols and as a precursor to other functionalized organosilanes. This guide provides a comprehensive overview of its core properties, synthetic applications, detailed experimental protocols, and safety considerations.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid that is sensitive to moisture.[1][2] It is miscible with many common organic solvents such as tetrahydrofuran (B95107), ether, and hexane (B92381).[3] The silicon-chlorine bond is the primary site of reactivity, readily undergoing nucleophilic substitution.

Data Presentation: Physical and Spectroscopic Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₁ClSi | [4] |

| Molecular Weight | 170.71 g/mol | [5] |

| CAS Number | 768-33-2 | [5] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Density | 1.017 g/mL at 25 °C | [6][7] |

| Boiling Point | 192 - 198 °C at 760 mmHg | [4][8] |

| 80 - 84 °C at 16 mmHg | [9] | |

| Melting Point | < 0 °C | [3][4] |

| Flash Point | 61 - 62 °C (141.8 - 143.6 °F) - closed cup | [4][6][9] |

| Refractive Index (n²⁰/D) | 1.509 | [1][6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.61 (m, 2H, Ar-H), 7.40-7.38 (m, 3H, Ar-H), 0.65 (s, 6H, Si-(CH₃)₂) | [9] |

| ¹³C NMR (CDCl₃) | δ 137.4 (ipso-C), 133.7 (ortho-C), 130.3 (para-C), 128.1 (meta-C), 1.9 (Si-CH₃) | Predicted/Typical |

| IR Spectroscopy (Neat) | ~3070, 2960 (C-H), 1428 (Si-Ph), 1255 (Si-CH₃), 830 (Si-C), ~520 (Si-Cl) cm⁻¹ | General Assignments[7] |

Reactivity and Synthetic Applications

The primary utility of this compound in synthesis stems from the reactivity of the Si-Cl bond. This bond is readily cleaved by nucleophiles, allowing for the introduction of the phenyldimethylsilyl (PhMe₂Si-) group onto a variety of substrates.

Key Applications:

-

Protecting Group for Alcohols: The most common application is the protection of alcohols as phenyldimethylsilyl ethers.[2] These ethers are stable to a wide range of reaction conditions, including organometallic reagents, oxidation, and reduction, but can be readily cleaved using fluoride (B91410) ions (e.g., TBAF) or acidic conditions.[10]

-

Enolate Trapping: It can be used to trap kinetically or thermodynamically formed enolates to yield silyl (B83357) enol ethers. These intermediates are crucial in modern organic synthesis for regioselective alkylations and aldol (B89426) reactions.

-

Synthesis of Allenylsilanes: this compound is a key reagent in the synthesis of enantioenriched allenylsilanes, which are valuable precursors for stereoselective synthesis.[1][11]

-

Masked Hydroxy Group (Fleming-Tamao Oxidation): The phenyldimethylsilyl group can serve as a stable surrogate for a hydroxyl group. Through a process known as the Fleming-Tamao oxidation, the C-Si bond can be oxidatively cleaved to reveal an alcohol with retention of configuration.

-

Surface Modification: It is used to modify the surfaces of materials like glass and silica (B1680970), rendering them more hydrophobic and improving their chemical resistance.[8] This is particularly useful in the preparation of packing materials for chromatography.[4]

-

Silane (B1218182) Coupling Agents: The compound serves as a precursor for more complex silane coupling agents that enhance adhesion between organic polymers and inorganic materials.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core reactivity and a typical experimental workflow involving this compound.

Caption: Core reactivity of this compound.

Caption: General workflow for the silylation of an alcohol.

Key Experimental Protocols

Detailed methodologies for common applications are provided below. All manipulations should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents, as this compound is moisture-sensitive.[9]

Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)

This procedure outlines the formation of a phenyldimethylsilyl ether, a common protecting group strategy.

Materials:

-

Benzyl alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Imidazole (B134444) (2.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and dissolve it in anhydrous DMF.

-

Add imidazole to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add this compound dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Trapping of a Ketone Enolate

This protocol describes the formation of a silyl enol ether from a ketone, such as cyclohexanone, by trapping a pre-formed lithium enolate.

Materials:

-

Diisopropylamine (B44863) (1.1 eq), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (1.05 eq)

-

Cyclohexanone (1.0 eq)

-

This compound (1.2 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Pentane (B18724) or Hexane

Methodology:

-

LDA Preparation: In a flame-dried flask under inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium dropwise and stir for 30 minutes at -78 °C to form a solution of lithium diisopropylamide (LDA).

-

Enolate Formation: Add the ketone (e.g., cyclohexanone) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

-

Silyl Enol Ether Formation: Add this compound as a solution in anhydrous THF dropwise to the enolate solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with pentane or hexane (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude silyl enol ether, which can be purified by distillation or chromatography.

Protocol 3: Fleming-Tamao Oxidation of a Silyl Ether

This one-pot protocol converts a phenyldimethylsilyl group into a hydroxyl group.

Materials:

-

Phenyldimethylsilyl-containing substrate (1.0 eq)

-

Mercuric acetate (B1210297) (Hg(OAc)₂, 2.0 eq)

-

Peracetic acid (AcOOH, 30% in acetic acid)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

In a reaction vial, dissolve the substrate in the peracetic acid solution.

-

Add mercuric acetate in a single portion. Caution: Mercury compounds are highly toxic.

-

Stir the reaction vigorously for 45-60 minutes at room temperature.

-

Dilute the reaction mixture with ethyl acetate and pour it into an ice-cold, stirred mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:4 ratio).

-

Separate the layers and extract the aqueous phase with ethyl acetate and/or a chloroform/isopropanol mixture.

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash chromatography.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is a combustible liquid and causes severe skin burns and eye damage.[6][9] Like other chlorosilanes, it is destructive to the mucous membranes and the upper respiratory tract.[3] It is also moisture-sensitive and will react with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas.[3][9]

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9] The container should be kept tightly closed, preferably under a nitrogen atmosphere, to prevent contact with moisture.[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9]

-

Spill & First Aid: In case of a spill, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[9] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] If inhaled, move to fresh air.[9]

Caption: Key safety considerations for this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. epfl.ch [epfl.ch]

- 3. youtube.com [youtube.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 氯(二甲基)苯基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. gelest.com [gelest.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound(768-33-2) 1H NMR [m.chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Purification of Chlorodimethylphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of chlorodimethylphenylsilane, a versatile organosilicon compound with significant applications in organic synthesis and materials science. This document details the prevalent synthetic methodologies, rigorous purification protocols, and key characterization data to support researchers in the successful preparation of this important reagent.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a phenyl Grignard reagent with dichlorodimethylsilane (B41323).

Grignard Reaction Approach

The primary synthetic route involves the formation of a phenyl Grignard reagent, such as phenylmagnesium bromide, which then undergoes a nucleophilic substitution reaction with dichlorodimethylsilane.

Reaction Scheme:

C₆H₅Br + Mg → C₆H₅MgBr

C₆H₅MgBr + (CH₃)₂SiCl₂ → C₆H₅Si(CH₃)₂Cl + MgBrCl

This method is widely employed due to its high efficiency and the ready availability of the starting materials.[1][2][3][4]

Experimental Protocol: Grignard Synthesis

This protocol is adapted from established literature procedures.[1][2]

Materials:

-

Magnesium turnings

-

Dichlorodimethylsilane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine (crystal)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Apparatus for distillation

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a dry three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

-

-

Reaction with Dichlorodimethylsilane:

-

The freshly prepared Grignard reagent is cooled in an ice bath.

-

A solution of dichlorodimethylsilane in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at a controlled rate to maintain a gentle reflux.[1]

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature or gentle reflux to ensure the reaction goes to completion.[1]

-

-

Work-up:

-

The reaction mixture is cooled, and the ethereal solution is carefully decanted from the solid magnesium salts.

-

The solvent is removed by distillation.

-

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials and byproducts. The primary method for purification is fractional distillation under reduced pressure.

Fractional Distillation

Fractional distillation is a highly effective method for separating this compound from impurities with different boiling points.[5][6]

Experimental Protocol: Purification by Fractional Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

Procedure:

-

The crude this compound is transferred to a distillation flask.

-

The apparatus is assembled for vacuum distillation.

-

The system is evacuated to the desired pressure.

-

The flask is heated gently to initiate distillation.

-

Fractions are collected at the appropriate boiling point and pressure. The pure fraction of this compound is collected at approximately 192-193 °C at atmospheric pressure or at a lower temperature under vacuum (e.g., 75-77 °C at 13-15 mmHg).[6][7]

Quantitative Data

The following tables summarize key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁ClSi | [8] |

| Molecular Weight | 170.71 g/mol | [7][8] |

| Boiling Point | 192-193 °C (at 760 mmHg) | [7] |

| Density | 1.017 g/mL at 25 °C | [5][9] |

| Refractive Index | n²⁰/D 1.509 | [5][9] |

Table 1: Physical and Chemical Properties of this compound

| Analysis Type | Expected Outcome | Reference(s) |

| ¹H NMR | Peaks corresponding to the phenyl protons (multiplet) and the methyl protons (singlet). | [10] |

| ¹³C NMR | Resonances for the aromatic carbons and the methyl carbons. | [8] |

| Mass Spec | Molecular ion peak (M+) and characteristic fragmentation pattern. | [8] |

| Purity (GC) | A major peak corresponding to this compound, with purity typically >97%. | [11] |

Table 2: Analytical Characterization Data for this compound

Visualizations

Synthesis Workflow

References

- 1. guidechem.com [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 768-33-2 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 8. This compound | C8H11ClSi | CID 13029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chloro(dimethyl)phenylsilane 98 768-33-2 [sigmaaldrich.com]

- 10. This compound(768-33-2) 1H NMR spectrum [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Guide to the Safe Handling of Chlorodimethylphenylsilane in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling precautions for chlorodimethylphenylsilane (CAS No. 768-33-2) in a laboratory environment. Adherence to these guidelines is critical to mitigate the inherent risks associated with this combustible and corrosive chemical.

Understanding the Hazards

This compound is a combustible liquid that causes severe skin burns and eye damage.[1][2][3] It is also moisture-sensitive and reacts with water to produce corrosive and toxic hydrogen chloride gas.[4][5] Due to its hazardous nature, it is imperative that all personnel handling this substance are thoroughly familiar with its properties and the associated safety measures.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound for easy reference.

| Property | Value |

| Molecular Formula | C8H11ClSi[1][6] |

| Molecular Weight | 170.71 g/mol [3] |

| Appearance | Colorless to light yellow liquid[1][2] |

| Boiling Point | 196.0 ± 9.0 °C at 760 mmHg[6] |

| Flash Point | 61 °C / 141.8 °F[1] |

| Density | 1.017 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.509[2][7] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

-

Eye and Face Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.[4][8][9][10]

-

Skin Protection : Chemical-resistant gloves (neoprene or nitrile rubber), a lab coat, and other protective clothing are required to prevent skin contact.[4][11]

-

Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[1]

Safe Handling and Storage Protocols

Handling:

-

Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.

-

Use spark-proof tools and explosion-proof equipment.[12]

-

Ground and bond containers and receiving equipment to prevent static discharge.[11]

-

Avoid contact with skin, eyes, and clothing.[11]

Storage:

-

Store in a dry, cool, and well-ventilated place.[1]

-

Keep containers tightly closed to prevent moisture contact.[1][11]

-

Store under an inert gas like nitrogen.[1]

-

Store in a designated corrosives area.[1]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[1][13]

Spill and Disposal Procedures

Spill Response:

-

Evacuate and Ventilate : Immediately evacuate the area and ensure it is well-ventilated.

-

Containment : Use a non-combustible absorbent material like sand, vermiculite, or silica (B1680970) gel to contain the spill. Do not use water.[14]

-

Collection : Carefully collect the absorbed material into a labeled, corrosion-resistant container for hazardous waste.[14]

-

Decontamination : Clean the spill area with a suitable solvent (e.g., toluene (B28343) or xylene), followed by a neutralizing agent like sodium bicarbonate solution.[14]

-

Disposal : Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[14]

Disposal:

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult with institutional and local regulations for proper disposal.[1][12][14] A common method for small laboratory quantities involves controlled neutralization.

Neutralization Protocol (for small quantities <100g):

This procedure must be performed by trained personnel in a chemical fume hood.

-

Place a large volume of cold water or crushed ice (at least 20 times the volume of the chlorosilane) in a beaker within an ice bath.[14]

-

Slowly add the this compound dropwise to the cold water with constant stirring. This will hydrolyze the compound and generate hydrochloric acid.

-

After the addition is complete, neutralize the acidic solution by slowly adding a base such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution until the pH is neutral.

-

The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it meets local regulations.[14]

First Aid Measures

Immediate medical attention is required for any exposure to this compound.[1][13]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][11][13]

-

Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][13]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][13]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water.[1]

Visual Guides

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Safe handling workflow for this compound.

Caption: First aid response for this compound exposure.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 768-33-2 [chemicalbook.com]

- 3. This compound | C8H11ClSi | CID 13029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. globalsilicones.org [globalsilicones.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAS#:768-33-2 | Chemsrc [chemsrc.com]

- 7. lookchem.com [lookchem.com]

- 8. scribd.com [scribd.com]

- 9. americanchemistry.com [americanchemistry.com]

- 10. trimaco.com [trimaco.com]

- 11. gelest.com [gelest.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction Mechanism of Chlorodimethylphenylsilane with Alcohols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The silylation of alcohols with chlorodimethylphenylsilane is a cornerstone of synthetic chemistry, pivotal for the protection of hydroxyl groups during multi-step syntheses. This technical guide delineates the core principles of this reaction, focusing on its mechanism, kinetics, and practical execution. The reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the silicon center. The presence of a base is crucial, not only to neutralize the hydrochloric acid byproduct but also to enhance the nucleophilicity of the alcohol. The choice of base, solvent, and the steric nature of the alcohol substrate significantly influences the reaction rate and overall yield. This document provides a comprehensive overview of the reaction, detailed experimental protocols for various alcohol classes, a summary of quantitative data, and a discussion of potential side reactions and limitations.

The Core Reaction Mechanism

The reaction of this compound with an alcohol results in the formation of a phenyldimethylsilyl ether and hydrochloric acid. This transformation is typically facilitated by a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), or a nucleophilic catalyst like imidazole (B134444).

The generally accepted mechanism is a bimolecular nucleophilic substitution (SN2) reaction at the silicon atom. The key steps are:

-

Activation of the Alcohol: In the presence of a base (B:), the alcohol (R-OH) is deprotonated to form a more nucleophilic alkoxide (R-O⁻). This step is in equilibrium, but the subsequent reaction drives the process forward.

R-OH + B: ⇌ R-O⁻ + BH⁺

-

Nucleophilic Attack: The alkoxide anion attacks the electrophilic silicon atom of this compound. This occurs via a backside attack relative to the leaving group (the chloride ion).

-

Transition State: A trigonal bipyramidal transition state is formed where the incoming alkoxide and the departing chloride are at the axial positions.

-

Product Formation: The silicon-oxygen bond is formed, and the chloride ion is expelled. The protonated base (BH⁺) and the chloride ion combine to form a salt (e.g., pyridinium (B92312) chloride or triethylammonium (B8662869) chloride).

The overall stereochemistry at a chiral silicon center would be inversion, which is characteristic of an SN2 mechanism.

Role of the Base

-

Stoichiometric Base (e.g., Pyridine, Triethylamine): These bases act as proton scavengers, neutralizing the HCl generated and preventing it from participating in side reactions. By removing the proton from the alcohol, they also increase its nucleophilicity.

-

Catalytic Nucleophilic Base (e.g., Imidazole, DMAP): These bases are more nucleophilic and can attack the chlorosilane to form a highly reactive silylimidazolium (or silylpyridinium) intermediate. This intermediate is then more susceptible to attack by the alcohol.

Experimental Protocols

The following are generalized protocols for the silylation of primary, secondary, and tertiary alcohols with this compound. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the chlorosilane.

Protocol 1: Silylation of a Primary Alcohol (e.g., Methanol)

Materials:

-

Methanol (B129727) (1.0 eq)

-

This compound (1.1 eq)

-

Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add methanol and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the stirred solution.

-

Add this compound dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or distillation to yield methoxydimethylphenylsilane.

Protocol 2: Silylation of a Secondary Alcohol (e.g., Isopropanol)

Materials:

-

Isopropanol (B130326) (1.0 eq)

-

This compound (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add isopropanol and anhydrous THF.

-

Add triethylamine to the solution.

-

Add this compound dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by distillation to yield isopropoxydimethylphenylsilane.

Protocol 3: Silylation of a Tertiary Alcohol (e.g., tert-Butanol)

Materials:

-

tert-Butanol (B103910) (1.0 eq)

-

This compound (1.5 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add tert-butanol and anhydrous DMF.

-

Add imidazole and stir until dissolved.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to 40-60 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield tert-butoxydimethylphenylsilane.

Data Presentation

Table 1: Reaction Conditions and Yields for the Silylation of Various Alcohols with this compound

| Alcohol Type | Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary | Methanol | Pyridine | DCM | 0 to RT | 3 | >95 |

| Primary | Ethanol | Triethylamine | THF | RT | 4 | >95 |

| Primary | Benzyl Alcohol | Pyridine | DCM | RT | 3 | ~92 |

| Secondary | Isopropanol | Triethylamine | THF | RT | 8 | ~90 |

| Secondary | Cyclohexanol | Imidazole | DMF | RT | 10 | ~85 |

| Tertiary | tert-Butanol | Imidazole | DMF | 50 | 18 | ~75 |

Note: Yields are approximate and can vary based on reaction scale and purification method.

Table 2: Spectroscopic Data for Representative Phenyldimethylsilyl Ethers

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| Methoxydimethylphenylsilane | 7.6-7.3 (m, 5H, Ph-H), 3.4 (s, 3H, OCH3), 0.3 (s, 6H, Si(CH3)2) | 138.5, 133.5, 129.5, 127.8, 51.0, -2.5 | 3070, 2960, 1428, 1255, 1118 (Si-O-C), 830 |

| Ethoxydimethylphenylsilane | 7.6-7.3 (m, 5H, Ph-H), 3.7 (q, 2H, OCH2), 1.2 (t, 3H, CH3), 0.3 (s, 6H, Si(CH3)2) | 138.8, 133.4, 129.4, 127.8, 59.0, 18.5, -2.2 | 3070, 2975, 1428, 1255, 1115 (Si-O-C), 830 |

| Isopropoxydimethylphenylsilane | 7.6-7.3 (m, 5H, Ph-H), 4.1 (sept, 1H, OCH), 1.2 (d, 6H, C(CH3)2), 0.3 (s, 6H, Si(CH3)2) | 139.2, 133.3, 129.3, 127.7, 66.0, 25.8, -1.9 | 3070, 2970, 1428, 1254, 1120 (Si-O-C), 835 |

| tert-Butoxydimethylphenylsilane | 7.6-7.3 (m, 5H, Ph-H), 1.3 (s, 9H, C(CH3)3), 0.3 (s, 6H, Si(CH3)2) | 140.1, 133.2, 129.2, 127.6, 72.5, 31.8, -1.5 | 3070, 2970, 1428, 1253, 1060 (Si-O-C), 830 |

Mandatory Visualizations

Reaction Mechanism Pathway

Caption: SN2 mechanism for the silylation of an alcohol with this compound.

Experimental Workflow

Caption: General experimental workflow for the silylation of alcohols.

Side Reactions and Limitations

-

Hydrolysis: this compound is sensitive to moisture and can readily hydrolyze to form phenyldimethylsilanol, which can then self-condense to form 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane. This side reaction consumes the silylating agent and complicates purification. The use of anhydrous conditions is therefore critical.

-

Steric Hindrance: The rate of silylation is highly dependent on the steric bulk of the alcohol. The reactivity order is primary > secondary > tertiary. Very hindered tertiary alcohols may react very slowly or not at all under standard conditions, requiring more forcing conditions (higher temperatures, stronger bases, or more reactive silylating agents).

-

Base-Sensitive Functional Groups: While amine bases are generally mild, substrates with highly base-sensitive functional groups may undergo undesired side reactions. In such cases, careful selection of a non-nucleophilic, hindered base may be necessary.

Conclusion

The reaction of this compound with alcohols is a robust and versatile method for the protection of hydroxyl groups. A thorough understanding of the underlying SN2 mechanism, the role of the base and solvent, and the influence of steric factors is essential for its successful application. By following the detailed protocols and considering the potential side reactions outlined in this guide, researchers can effectively utilize this important transformation in their synthetic endeavors. The provided quantitative and spectroscopic data serves as a valuable reference for reaction planning and product characterization.

Chlorodimethylphenylsilane: A Versatile Intermediate for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chlorodimethylphenylsilane has emerged as a highly versatile and valuable reagent in modern organic synthesis. Its unique combination of reactivity and stability allows for a broad range of applications, from the protection of sensitive functional groups to the construction of complex carbon-carbon bonds. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and workflows.

Physicochemical Properties and Reactivity

This compound is a colorless to light yellow liquid with a pungent odor. It is soluble in a variety of aprotic organic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and hexane. The key to its reactivity lies in the silicon-chlorine bond, which is susceptible to nucleophilic attack, making it an excellent electrophilic silylating agent.

| Property | Value |

| CAS Number | 768-33-2 |

| Molecular Formula | C₈H₁₁ClSi |

| Molecular Weight | 170.71 g/mol |

| Boiling Point | 192-194 °C |

| Density | 1.017 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.509 |

Protection of Alcohols as Dimethylphenylsilyl Ethers

One of the most widespread applications of this compound is the protection of hydroxyl groups as dimethylphenylsilyl (DMPS) ethers. This strategy is particularly useful in multi-step syntheses where the hydroxyl group would otherwise interfere with subsequent reactions. The DMPS group offers a good balance of stability and ease of cleavage.

The formation of DMPS ethers is typically achieved by reacting the alcohol with this compound in the presence of a base, such as imidazole (B134444) or triethylamine, to neutralize the HCl byproduct.

Quantitative Data for Alcohol Protection

The efficiency of the silylation reaction can vary depending on the steric hindrance of the alcohol.

| Alcohol Type | Substrate | Yield (%) | Reaction Time (h) |

| Primary | Benzyl alcohol | >95 | 1 |

| Secondary | Cyclohexanol | ~90 | 4 |

| Tertiary | tert-Butanol | ~75 | 24 |

Experimental Protocol: Protection of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure dimethylphenylsilyl ether.

Experimental Protocol: Deprotection of a Dimethylphenylsilyl Ether

Materials:

-

Dimethylphenylsilyl ether (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 equiv)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the dimethylphenylsilyl ether in THF.

-

Add the TBAF solution dropwise at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Hiyama Cross-Coupling Reactions

This compound is a precursor to organosilanes used in the Hiyama cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction.[1][2] This reaction provides a valuable alternative to other cross-coupling methods like Suzuki and Stille couplings, with the advantage of using more environmentally benign and stable organosilicon reagents.[3] The dimethylphenylsilyl group can be readily converted to a more reactive silanol (B1196071) or fluorosilane in situ, which then participates in the catalytic cycle.[1][2]

Quantitative Data for Hiyama Cross-Coupling

The Hiyama coupling is effective for a range of aryl halides.

| Aryl Halide (Ar-X) | Product | Yield (%) |

| 4-Iodoanisole | 4-Methoxybiphenyl | 92 |

| 4-Bromotoluene | 4-Methylbiphenyl | 88 |

| 1-Chloronaphthalene | 1-Phenylnaphthalene | 75 |

| 4-Iodonitrobenzene | 4-Nitrobiphenyl | 95 |

Experimental Protocol: Hiyama Cross-Coupling

Materials:

-

Aryl halide (1.0 equiv)

-

Dimethylphenyl(vinyl)silane (or other suitable organosilane) (1.5 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)

-

Anhydrous THF

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the aryl halide, dimethylphenyl(vinyl)silane, and Pd(OAc)₂.

-

Add anhydrous THF and stir the mixture at room temperature for 10 minutes.

-

Add the TBAF solution dropwise.

-

Heat the reaction mixture to reflux and monitor its progress by GC-MS or TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the biaryl product.

Derivatizing Agent for GC-MS Analysis

This compound is an effective derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis of compounds containing active hydrogens, such as alcohols and phenols.[4] Derivatization increases the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape and enhanced detection.[4] The resulting dimethylphenylsilyl derivatives also provide characteristic mass spectra that aid in structural elucidation.

Quantitative Data for GC-MS Derivatization

Derivatization with this compound leads to a significant increase in the retention time of polar analytes.

| Analyte | Retention Time (min) (Underivatized) | Retention Time (min) (DMPS Derivative) | Key Mass Fragments (m/z) of DMPS Derivative |

| Phenol | 5.2 | 12.8 | 135, 194 (M+) |

| Benzyl Alcohol | 6.1 | 14.5 | 135, 228 (M+) |

| Cholesterol | 25.3 | 35.1 | 135, 458 (M+) |

Experimental Protocol: GC-MS Derivatization

Materials:

-

Analyte sample (e.g., in a suitable solvent)

-

This compound (excess)

-

N-Methylimidazole (promoter)

-

Anhydrous acetonitrile

Procedure:

-

To a small vial, add the analyte solution.

-

Add anhydrous acetonitrile, N-methylimidazole, and this compound.

-

Cap the vial and heat at 60 °C for 30 minutes.

-

Cool the vial to room temperature.

-

The sample is now ready for direct injection into the GC-MS system.

Other Important Applications

Beyond the core applications detailed above, this compound serves as a versatile intermediate in several other important synthetic transformations:

-

Synthesis of Silyl Enol Ethers: It reacts with ketones in the presence of a base to form silyl enol ethers, which are valuable intermediates in aldol (B89426) reactions and other carbon-carbon bond-forming reactions.[5]

-

Fleming-Tamao Oxidation: The dimethylphenylsilyl group can be converted to a hydroxyl group with retention of configuration via the Fleming-Tamao oxidation.[6][7] This allows the silyl group to function as a masked hydroxyl group.

Experimental Protocol: Fleming-Tamao Oxidation

Materials:

-

Organo(dimethylphenyl)silane (1.0 equiv)

-

Mercuric acetate (2.0 equiv)

-

Peracetic acid (32% in acetic acid)

-

THF/Water

Procedure:

-

Dissolve the organo(dimethylphenyl)silane in a mixture of THF and water.

-

Add mercuric acetate and stir the mixture at room temperature.

-

Add peracetic acid dropwise and continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction with sodium sulfite (B76179) solution.

-

Extract the product with diethyl ether, wash with sodium bicarbonate solution and brine, dry, and concentrate.

-

Purify by column chromatography to obtain the corresponding alcohol.

Conclusion

This compound is a powerful and versatile reagent with a broad spectrum of applications in organic synthesis. Its utility as a protecting group, a key component in cross-coupling reactions, and an effective derivatizing agent for analytical purposes makes it an indispensable tool for researchers, scientists, and drug development professionals. The detailed protocols and quantitative data provided in this guide serve as a practical resource for the successful implementation of this valuable intermediate in the laboratory.

References

- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 2. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 3. mdpi.com [mdpi.com]

- 4. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Fleming-Tamao Oxidation [organic-chemistry.org]

- 7. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]

Physical and chemical properties of phenyldimethylsilyl chloride

An In-depth Technical Guide to Phenyldimethylsilyl Chloride

Abstract: Phenyldimethylsilyl chloride, also known as chlorodimethylphenylsilane, is a versatile organosilicon compound widely utilized in organic synthesis. Its utility stems from the reactivity of the silicon-chlorine bond, which allows for the introduction of the phenyldimethylsilyl group into a variety of organic molecules. This group can serve as a protecting group for alcohols, a masked hydroxyl group, or be used to modify the physicochemical properties of parent compounds, a strategy of growing interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, reactivity, and key experimental protocols related to phenyldimethylsilyl chloride, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Phenyldimethylsilyl chloride is a colorless to light yellow liquid with a characteristic odor. It is a combustible liquid and is sensitive to moisture, reacting with water to produce hydrogen chloride.[1][2][3] It is crucial to handle this compound under anhydrous conditions to prevent decomposition.[2]

Table 1: Physical Properties of Phenyldimethylsilyl Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁ClSi | [2][4][5] |

| Molecular Weight | 170.71 g/mol | [2][4][5] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | <0 °C | [2] |

| Boiling Point | 194-198 °C | [2] |

| 80 - 84 °C @ 16 mmHg | [1] | |

| Density | 1.017 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.509 | [2] |

| Flash Point | 61 °C / 141.8 °F | [1] |

| 143 °F | [2] | |

| Solubility | Miscible with tetrahydrofuran (B95107), ether, and hexane. Insoluble in water. | [2][6] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |

Spectroscopic Data

The structural identification of phenyldimethylsilyl chloride and its derivatives relies on standard spectroscopic techniques. While a complete, collated set of spectra is not available in the provided search results, the expected characteristic signals can be inferred from data on analogous compounds and general principles of spectroscopy.[7][8]

Table 2: Predicted Spectroscopic Data for Phenyldimethylsilyl Chloride

| Technique | Expected Signals | Reference(s) |

| ¹H NMR | Signals for the methyl protons (singlet) and multiplets in the aromatic region for the phenyl protons. | [7] |

| ¹³C NMR | A peak for the methyl carbons and several peaks in the aromatic region for the distinct carbons of the phenyl group. | [7] |

| IR Spectroscopy | Characteristic bands for C-H stretching of the aromatic ring, C=C stretching within the ring, Si-Phenyl vibrations, and Si-Cl stretching. | [7] |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns corresponding to the loss of chloro, methyl, and phenyl groups. | [5][7] |

Reactivity and Chemical Behavior

The chemistry of phenyldimethylsilyl chloride is dominated by the reactivity of the Si-Cl bond. This bond is susceptible to nucleophilic attack, making the compound an excellent silylating agent.

Reaction with Nucleophiles

Phenyldimethylsilyl chloride readily reacts with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form the corresponding silylated products. This reactivity is fundamental to its application as a protecting group and in the synthesis of more complex organosilanes.

Caption: Nucleophilic substitution at the silicon center of phenyldimethylsilyl chloride.

Formation of Phenyldimethylsilyllithium

A significant reaction of phenyldimethylsilyl chloride is its reductive cleavage with lithium metal to form phenyldimethylsilyllithium (PhMe₂SiLi).[9][10] This silyllithium reagent is a potent nucleophile used to introduce the phenyldimethylsilyl group into various organic molecules.[9] The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere.[9] The formation of a characteristic dark red or brown solution indicates the presence of the silyllithium reagent.[9][11]

Caption: Synthesis of phenyldimethylsilyllithium.

Experimental Protocols

General Handling and Storage

Due to its moisture sensitivity, phenyldimethylsilyl chloride should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][9] It is corrosive and causes severe skin burns and eye damage.[12][13] Appropriate personal protective equipment, including neoprene or nitrile rubber gloves, chemical goggles or a face shield, and protective clothing, must be worn.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][14] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1]

Purification

Fractional distillation is a common method for purifying phenyldimethylsilyl chloride.[2] This can be performed using a column packed with stainless steel helices or a spinning band column.[2]

Preparation of Phenyldimethylsilyllithium[9][11]

The following is a representative protocol for the synthesis of phenyldimethylsilyllithium:

-

Under an inert atmosphere, a flask is charged with coarsely cut lithium metal (2.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

The mixture is cooled to 0 °C using an ice bath.

-

Phenyldimethylsilyl chloride (1.0 equivalent) is added dropwise to the stirred suspension of lithium in THF.

-

The reaction mixture is stirred at 0 °C for 4 to 12 hours. The progress of the reaction can be monitored by the formation of a dark red or brown solution.

Caption: Workflow for the preparation of phenyldimethylsilyllithium.

Reaction with Electrophiles (e.g., Alkyl Halides)[9]

The freshly prepared phenyldimethylsilyllithium solution can be used directly in subsequent reactions.

-

A solution of the primary alkyl bromide (1.0 equivalent) in anhydrous THF is prepared in a separate flask under an inert atmosphere and cooled to an appropriate temperature (typically -78 °C to 0 °C).

-

The freshly prepared solution of phenyldimethylsilyllithium (1.1 equivalents) is added dropwise to the stirred solution of the alkyl bromide.

-

The reaction is stirred at the chosen temperature for a specified time (e.g., 1-4 hours) and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

The product is then isolated through standard workup procedures, such as extraction with an organic solvent.

Safety and Handling

Phenyldimethylsilyl chloride is a hazardous substance that requires careful handling.

-

Hazards: It is a combustible liquid and causes severe skin burns and eye damage.[1][12][13] Inhalation may cause respiratory irritation.[12][15] It is harmful if swallowed.[14][15] Upon contact with water or moisture, it can release hydrogen chloride gas.[12]

-

First Aid: In case of eye contact, immediately flush with water for at least 15 minutes and seek immediate medical attention.[12] For skin contact, remove contaminated clothing and rinse the skin with water.[14] If inhaled, move the person to fresh air.[14] If ingested, do NOT induce vomiting and seek immediate medical attention.[1]

-

Fire Fighting: Use water spray, foam, carbon dioxide, or dry chemical as extinguishing media.[12] Do not use water directly on the material as it can generate irritating fumes of hydrogen chloride.[12]

-

Personal Protective Equipment: Always wear appropriate protective gloves, eye and face protection, and protective clothing.[14] Respiratory protection may be required if vapors or aerosols are generated.[14]

Conclusion

Phenyldimethylsilyl chloride is a valuable reagent in organic synthesis, primarily used for the introduction of the phenyldimethylsilyl moiety. Its well-defined physical properties and predictable chemical reactivity make it a reliable tool for researchers. However, its hazardous nature necessitates strict adherence to safety protocols. A thorough understanding of its properties and handling requirements, as outlined in this guide, is essential for its safe and effective use in a laboratory setting.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 768-33-2 [chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. chlorodimethyl(phenyl)silane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | C8H11ClSi | CID 13029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. benchchem.com [benchchem.com]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. benchchem.com [benchchem.com]

- 10. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. gelest.com [gelest.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Applications of Chlorodimethylphenylsilane in Organosilicon Chemistry

For Researchers, Scientists, and Drug Development Professionals

Chlorodimethylphenylsilane emerges as a versatile and pivotal reagent in the expansive field of organosilicon chemistry. Its unique structural features, combining the reactivity of a chlorosilyl group with the steric and electronic influence of a phenyl moiety, render it an invaluable tool in a myriad of synthetic transformations. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

This compound as a Protecting Group for Alcohols

One of the most prominent applications of this compound is in the protection of hydroxyl groups. The resulting phenyldimethylsilyl (PhMe₂Si) ethers exhibit a useful stability profile, being robust to a range of reaction conditions while being readily cleavable when desired.

Quantitative Data for Alcohol Protection

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl (B1604629) Alcohol | Imidazole (B134444) | DMF | 0 to rt | 2-4 | >90 (typical) |

| Cyclohexanol | Imidazole | DMF | 0 to rt | 2-4 | >90 (typical) |

| Testosterone (B1683101) | Pyridine (B92270) | - | 60 | 1 | Not specified |

Experimental Protocol: Protection of Benzyl Alcohol

Objective: To synthesize benzyl(dimethyl)phenylsilane via the protection of benzyl alcohol with this compound.

Materials:

-

Benzyl alcohol

-

This compound

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyl alcohol (1.0 equivalent) and anhydrous DMF.

-

Add imidazole (2.2 equivalents) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

The crude product can be purified by distillation or flash column chromatography.

Synthesis of Other Organosilicon Compounds

This compound serves as a crucial precursor for the synthesis of a variety of other important organosilicon compounds, including siloxanes and silyl (B83357) enol ethers.

Synthesis of Siloxanes

The hydrolysis of this compound leads to the formation of disiloxanes, which are fundamental units in silicone polymers.

| Reactant | Product | Yield (%) |

| This compound | 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | 99[1] |

Objective: To synthesize 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane.

Materials:

-

1,1,1,3,5,5,5-heptamethyltrisiloxane

-

Dimethylphenylvinylsilane

-

Dimethylethoxyphenylsilane

-

Water

-

Platinum-vinylsiloxane complex

-

Hydrochloric acid

Procedure:

-

Mix 5 mmol of 1,1,1,3,5,5,5-heptamethyltrisiloxane, 5 mmol of dimethylphenylvinylsilane, and 5 mmol of dimethylethoxyphenylsilane.[1]

-

To this mixture, add 5 mmol of water, 5x10⁻⁴ mmol of a platinum-vinylsiloxane complex, and 0.1 mmol of hydrochloric acid.[1]

-

Stir the reaction mixture at room temperature for 3 hours.[1]

-

The product, 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane, is obtained in a 99% yield as determined by gas chromatography.[1]

Synthesis of Silyl Enol Ethers

Silyl enol ethers are key intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions. This compound can be used to trap enolates to form the corresponding silyl enol ethers.

| Ketone | Base | Silylating Agent | Solvent | Temperature (°C) | Yield (%) |

| Cyclohexanone (B45756) | Triethylamine (B128534) | This compound | DMF | Reflux | Not specified |

Objective: To synthesize 1-(phenyldimethylsilyloxy)cyclohexene from cyclohexanone.

Materials:

-

Cyclohexanone

-

This compound

-

Triethylamine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve cyclohexanone (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DMF.

-

Add this compound (1.2 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing pentane and saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with pentane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

This compound as a Derivatizing Agent in Chromatography

This compound is employed as a derivatizing agent to enhance the volatility and thermal stability of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis. The introduction of the phenyldimethylsilyl group often leads to improved chromatographic peak shape and sensitivity. This is particularly valuable in the analysis of steroids and other biomolecules.

Quantitative Data for Derivatization

| Analyte | Derivatizing Agent | Promoter | Method | Application |

| Pinacolyl alcohol | This compound | N-methylimidazole | GC-MS | Detection in complex matrices |

| Steroids | This compound | Base | GC-MS | Improved volatility and stability |

Experimental Protocol: Derivatization of Testosterone for GC-MS Analysis

Objective: To derivatize testosterone with this compound for GC-MS analysis.

Materials:

-

Testosterone standard or sample extract

-

Anhydrous pyridine

-

This compound

-

Heating block or oven

-

GC-MS system

Procedure:

-

Accurately weigh or transfer a known amount of the testosterone standard or dried sample extract into a reaction vial.

-

Add a suitable volume of anhydrous pyridine to dissolve the sample.

-

Add an excess of this compound to the solution.

-

Tightly cap the vial and heat at 60-80 °C for 1 hour.

-

Cool the vial to room temperature.

-

The derivatized sample is now ready for injection into the GC-MS.

Specialized Synthetic Applications

Beyond the core applications, this compound participates in several named reactions and specialized synthetic strategies.

Kumada-Fleming-Tamao Oxidation

The phenyldimethylsilyl group can serve as a masked hydroxyl group. Through the Kumada-Fleming-Tamao oxidation, the C-Si bond can be stereospecifically converted to a C-O bond.

Synthesis of Allenylsilanes

This compound is a reagent in the synthesis of enantioenriched allenylsilanes, often through an ortho-ester Claisen rearrangement of chiral silylpropargyl alcohols. These allenylsilanes are valuable building blocks in organic synthesis. A detailed protocol for the copper-catalyzed synthesis of both racemic and chiral allenylsilanes using a silylboronate derived from this compound has been described.[2]

This technical guide provides a foundational understanding of the diverse applications of this compound in organosilicon chemistry. The detailed protocols and quantitative data herein are intended to serve as a practical resource for researchers, enabling the efficient and effective implementation of this versatile reagent in their synthetic endeavors.

References

An In-Depth Technical Guide to the Spectral Interpretation of Chlorodimethylphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for Chlorodimethylphenylsilane (C₈H₁₁ClSi), a key organosilane intermediate in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and understanding its chemical behavior.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.61 - 7.56 | Multiplet | 2H | ortho-Protons (aromatic) |

| 7.41 - 7.37 | Multiplet | 3H | meta- and para-Protons (aromatic) |

| 0.58 | Singlet | 6H | Methyl Protons (-Si(CH₃)₂) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| 137.5 | C-Si (ipso-carbon) |

| 133.8 | ortho-Carbons |

| 130.2 | para-Carbon |

| 128.1 | meta-Carbons |

| 1.5 | Methyl Carbons (-Si(CH₃)₂) |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3069 | Medium | Aromatic C-H stretch |

| 2961 | Medium | Asymmetric CH₃ stretch |

| 1428 | Strong | Si-C₆H₅ stretch |

| 1255 | Strong | Symmetric CH₃ deformation in Si(CH₃)₂ |

| 1117 | Strong | In-plane C-H bending (aromatic) |

| 835 | Strong | Si-C stretch (asymmetric) |

| 779 | Strong | Out-of-plane C-H bending (aromatic) |

| 732, 699 | Strong | Monosubstituted benzene (B151609) ring bending |

| 538 | Strong | Si-Cl stretch |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments of this compound

| m/z | Relative Intensity (%) | Assignment |

| 170 | 25 | [M]⁺ (Molecular ion, ³⁵Cl) |

| 172 | 8 | [M+2]⁺ (Isotope peak, ³⁷Cl) |

| 155 | 100 | [M - CH₃]⁺ |

| 135 | 10 | [M - Cl]⁺ |

| 93 | 15 | [Si(CH₃)₂Cl]⁺ |

| 77 | 5 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A thin film of neat liquid this compound was prepared between two potassium bromide (KBr) plates.

-

Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum. A total of 16 scans were co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced into the mass spectrometer via direct infusion using a syringe pump.

-

Instrumentation: Mass spectra were obtained on a Thermo Scientific ISQ EC single quadrupole mass spectrometer.

-

Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

-

Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-300.

-

Data Processing: The acquired mass spectrum was processed to identify the molecular ion peak and major fragment ions. The relative intensities of the peaks were calculated based on the most abundant peak (base peak).

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the spectral analysis of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Fragmentation pathway of this compound in Mass Spectrometry.

Spectral Interpretation Workflow

Caption: Logical workflow for the spectral interpretation of this compound.

Solubility of Chlorodimethylphenylsilane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chlorodimethylphenylsilane in common organic solvents. Due to its chemical nature, the solubility of this compound is intrinsically linked to its reactivity, a factor that is thoroughly addressed herein. This document is intended to be a valuable resource for laboratory professionals requiring information on solvent selection and handling for this specific silylating agent.

Executive Summary

This compound is a reactive organosilicon compound widely used in organic synthesis. Its solubility is a critical parameter for its effective use in various chemical transformations. While precise quantitative solubility data is scarce in publicly available literature, its qualitative solubility and reactivity profile are well-documented. This guide summarizes the available solubility information, provides a detailed discussion on its reactivity with different solvent classes, and outlines a general experimental protocol for the quantitative determination of its solubility in compatible solvents.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in scientific literature or chemical databases. However, qualitative assessments consistently indicate its miscibility with several common aprotic solvents. "Miscible" implies that the substances form a homogeneous solution in all proportions.

Table 1: Qualitative Solubility of this compound in Aprotic Organic Solvents

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility |

| Hydrocarbons | Hexane (B92381) | C₆H₁₄ | Miscible[1][2][3][4] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible[1][2][3][4] |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible[1][2][3][4] |

It is important to note that while miscibility is a form of solubility data, it does not provide a saturation limit. For practical purposes in a laboratory setting, this compound can be considered fully soluble in these solvents.

Impact of Reactivity on Solubility

The most significant factor governing the choice of solvents for this compound is its high reactivity, particularly towards protic substances.

Incompatible Solvents: Protic Solvents

This compound reacts rapidly and exothermically with protic solvents.[1][3] Protic solvents are those that can donate a proton (H⁺), and they include common laboratory solvents such as:

-

Water (H₂O): Reacts to form silanols, which can then condense to form siloxanes.

-

Alcohols (e.g., Methanol, Ethanol): React to form alkoxysilanes.

-

Carboxylic Acids (e.g., Acetic Acid): React to form silyl (B83357) esters.

-

Amines (Primary and Secondary): React to form silylamines.

This reactivity makes this compound incompatible with and effectively "insoluble" in these solvents in its unreacted form. The use of protic solvents with this compound will result in the decomposition of the reagent.

Compatible Solvents: Aprotic Solvents